3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide
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Overview
Description
3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structuresThe presence of thiophene and oxadiazole rings in its structure suggests it may possess unique biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide typically involves multi-step organic reactions One common method involves the initial formation of the oxadiazole ring through the cyclization of appropriate precursorsThe final step often involves the coupling of these intermediates to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and sulfanyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors
Biological Activity
3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a compound that incorporates both a 1,3,4-oxadiazole moiety and a thiophenyl group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H14N4OS, with a molecular weight of approximately 286.36 g/mol. The structure features a sulfanyl group attached to a 4-methylphenyl ring and an oxadiazole derivative that is substituted with a thiophenyl moiety.
Property | Value |
---|---|
Molecular Formula | C14H14N4OS |
Molecular Weight | 286.36 g/mol |
LogP | 3.0405 |
Polar Surface Area | 78.83 |
The biological activity of compounds containing the 1,3,4-oxadiazole scaffold has been attributed to their ability to interact with various biological targets. These include:
- Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
- Antioxidant Activity : The presence of thiophenyl groups contributes to antioxidant properties, which can mitigate oxidative stress in cells .
- Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell growth .
Biological Activity Studies
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. For instance:
- Anticancer Activity : A study demonstrated that compounds similar to the target compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values ranged from 0.74 to 10 μg/mL depending on the specific derivative tested .
- Selectivity for Cancer Cells : Research indicates that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .
Case Study 1: Antitumor Efficacy
A recent investigation into the antitumor efficacy of oxadiazole derivatives revealed that certain compounds led to a reduction in tumor volume in xenograft models. The study reported significant tumor growth inhibition percentages when treated with similar oxadiazole-based compounds.
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways and modulate Bcl-2 family proteins, leading to increased apoptosis rates in treated cells .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-12-4-6-13(7-5-12)24-10-8-15(21)18-17-20-19-16(22-17)11-14-3-2-9-23-14/h2-7,9H,8,10-11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQLVBYRNPCBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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